2-thioacetyl MAGE

説明

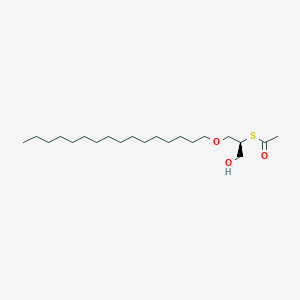

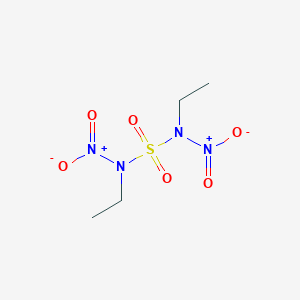

2-thioacetyl MAGE is a thiocarboxylic ester . It is a colorimetric substrate for AADACL1 (KIAA1363), making it useful in activity/inhibition studies .

Synthesis Analysis

The synthesis of 2-thioacetyl MAGE involves the condensation of MAGE with thioacetic acid in the presence of a coupling agent such as 1,3-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).Molecular Structure Analysis

2-thioacetyl MAGE has a molecular formula of C21H42O3S. Its average mass is 374.621 Da and its monoisotopic mass is 374.285461 Da .Chemical Reactions Analysis

2-thioacetyl MAGE is a colorimetric substrate for AADACL1 (KIAA1363), making it useful in activity/inhibition studies . It can readily be adapted to perform activity/inhibition studies of this new enzyme, using standard DTNB detection of the free thiol as a readout for enzymatic activity .Physical And Chemical Properties Analysis

2-thioacetyl MAGE has a molecular weight of 374.6 g/mol . It has a topological polar surface area of 71.8 Ų and a complexity of 284 .科学的研究の応用

Cancer Immunotherapy :

- A phase 1/2 study evaluated the use of a recombinant MAGE-3 protein for immunization in patients with metastatic melanoma. The study showed limited clinical and immunologic responses but suggested further investigation combining MAGE proteins with immunologic adjuvants for potential antitumor efficacy (Kruit et al., 2005).

T Cell Responses in Cancer :

- Research on T helper type 1 (Th1)/Th2 CD4+ T cell responses against MAGE-6 in patients with renal cell carcinoma or melanoma found that patients with active disease showed Th2-biased responses, suggesting the need for immunotherapeutic approaches to overcome or complement these responses (Tatsumi et al., 2002).

Industrial Applications :

- Multiplex automated genome engineering (MAGE) has shown potential in strain engineering for over-production of proteins, drugs, chemicals, and biofuels. MAGE is efficient for manipulating genes in multiple loci, enabling the engineering of robust strains for industrial applications (Singh & Braddick, 2015).

Antigen Recognition in Immunotherapy :

- Identification of MAGE-3 epitopes presented by HLA-DR molecules to CD4+ T lymphocytes has implications for therapeutic antitumor vaccination, as these epitopes are strictly tumor-specific and common to many tumors (Chaux et al., 1999).

Microarray Data Analysis :

- EMMA 2, a MAGE-compliant system, is used for the collaborative analysis and integration of microarray data, demonstrating MAGE's utility in genome-wide studies and data integration for functional genomics research (Dondrup et al., 2009).

Melanoma Treatment :

- MAGE-3 antigens, expressed in various tumor types but not in normal tissues, have been targeted for specific immunotherapy in melanoma patients, showing potential for a broader application in cancer treatment (Gaugler et al., 1994).

作用機序

Target of Action

The primary target of 2-thioacetyl MAGE is KIAA1363 , a recently characterized 2-acetyl monoacylglyceryl ether hydrolase . This enzyme plays a critical role in the survival and proliferation of many cancer cell lines .

Mode of Action

2-thioacetyl MAGE acts as a colorimetric substrate for KIAA1363 . It interacts with the enzyme and can be used to perform activity/inhibition studies of this enzyme .

Biochemical Pathways

The action of 2-thioacetyl MAGE on KIAA1363 affects the ether lipid signaling pathways in cancer . The downstream effects of this interaction are still under investigation, but it is known to be crucial for the survival and proliferation of many cancer cell lines .

Pharmacokinetics

It is soluble in dmf, dmso, and ethanol , which suggests that it could have good bioavailability

Result of Action

The interaction of 2-thioacetyl MAGE with KIAA1363 can be monitored using standard DTNB detection of the free thiol as a readout for enzymatic activity . This allows researchers to study the activity of KIAA1363 and its role in cancer cell survival and proliferation .

Action Environment

特性

IUPAC Name |

S-[(2S)-1-hexadecoxy-3-hydroxypropan-2-yl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNRNWWBXZOALQ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](CO)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440190 | |

| Record name | 2-thioacetyl MAGE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112014-15-0 | |

| Record name | 2-thioacetyl MAGE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B179767.png)

![(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate](/img/structure/B179772.png)

![[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B179782.png)

![2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B179793.png)

![8-Azaspiro[4.5]decan-1-one](/img/structure/B179795.png)